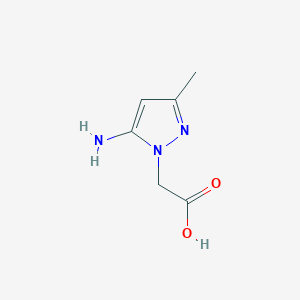

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

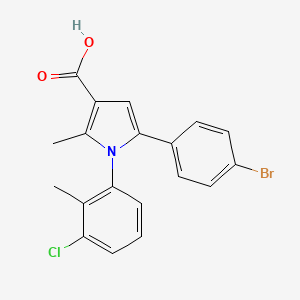

The compound "(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves a multi-component reaction as described in the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This one-pot, four-component condensation uses 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid in an ionic liquid solvent, resulting in excellent yields and minimal environmental impact . Another approach is the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, which was expected to yield a dihydropyrazolo[4,3-c]pyridin-4-one product but instead formed an alternative cyclic imide product, as confirmed by NMR and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is influenced by the nature of the substituents. For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols leads to the formation of hexahydropyrazolo[1,5-a]quinazolines, with the structure confirmed by various NMR techniques . The crystal and molecular structures of metal complexes with pyrazole-derived ligands have been determined by X-ray structure analysis, revealing the coordination properties of these ligands with metals such as zinc, copper, and mercury .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. The reactivity is highly sensitive to the nature of the reagents and the acidity of the reaction medium, allowing for the controlled production of interesting bicyclic heterocycles from a single starting material . The multi-component reaction mentioned earlier is an example of the diverse chemical reactivity of pyrazole derivatives, where the use of an ionic liquid as a solvent facilitates the reaction and simplifies the work-up procedure .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The general physicochemical characteristics, as well as the IR and 1H NMR spectra, are consistent with the observed molecular structures . The formation of hydrogen bonding interactions in the crystal structures of these compounds, such as those observed in metal complexes with pyrazole-derived ligands, can affect their solubility, stability, and reactivity .

Aplicaciones Científicas De Investigación

1. Heterocyclic Compound Synthesis

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid and its derivatives have been extensively utilized in the synthesis of various heterocyclic compounds. These compounds have shown potential in various fields, including pharmaceuticals and materials science. For instance, the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids demonstrates the versatility of this acid in creating novel chemical structures (Xiao, Lei, & Hu, 2011).

2. Cyclization Reactions

The compound plays a critical role in cyclization reactions. Studies like those by Smyth et al. (2007) highlight its use in forming cyclic imide products and various bicyclic heterocycles, illustrating the compound's significance in complex chemical synthesis processes (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).

3. Coordination Chemistry

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid derivatives have been used in coordination chemistry, particularly in forming complexes with metals like cobalt and copper. These complexes are significant in exploring novel materials with potential applications in catalysis, magnetic materials, and more (Hadda, Stoeckli-Evans, Kerbal, Fatmi, Baba, Larbi, Daoudi, & Patel, 2007).

4. Bioactive Compound Synthesis

Its derivatives have been synthesized and characterized for potential bioactive properties. For example, research into the synthesis and characterization of benzofuran pyrazole heterocycles indicates applications in developing new pharmaceuticals with analgesic and anti-inflammatory properties (Kenchappa & Bodke, 2020).

5. Anticancer Research

Some derivatives of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid have shown promise in anticancer research. Studies into the design and synthesis of related compounds have demonstrated significant antiproliferative activities, underscoring the potential of this compound in cancer therapy (Jose, 2017).

Direcciones Futuras

The future directions of “(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid” and its derivatives could involve further exploration of their synthesis methods and biological activities . Given their broad spectrum of biological activities, these compounds could potentially be developed into effective therapeutic agents for various diseases .

Propiedades

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWFOORIDAKLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406114 |

Source

|

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

CAS RN |

890014-47-8 |

Source

|

| Record name | (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)